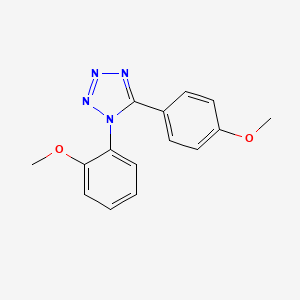

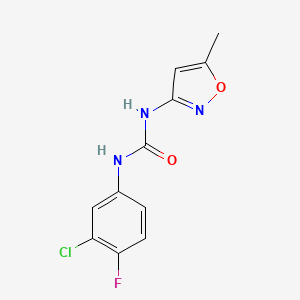

![molecular formula C9H5Cl3N2O2S B5728682 1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)

1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole, often involves diazotransfer reactions using efficient and shelf-stable reagents like imidazole-1-sulfonyl azide hydrochloride. This reagent has been highlighted for its ability to convert primary amines into azides and activated methylene substrates into diazo compounds efficiently, offering a practical approach to synthesizing functionalized imidazoles through one-pot, multi-component reactions (Goddard-Borger & Stick, 2007).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including the title compound, has been elucidated through various analytical techniques such as X-ray diffraction (XRD). These studies reveal the planar conformation of the imidazole ring and provide detailed insights into the crystal packing and molecular interactions within the structure, enhancing the understanding of its chemical reactivity and properties (Saberi et al., 2009).

Chemical Reactions and Properties

1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole undergoes various chemical reactions, including Rh(II)-catalyzed transannulation, which facilitates the synthesis of complex imidazole derivatives. These reactions highlight the compound's versatility as a precursor for synthesizing a wide range of imidazole-based compounds with potential applications in medicinal chemistry and material science (Ilkin et al., 2022).

Mecanismo De Acción

Target of Action

It is known that sulfonyl chloride compounds often act as electrophiles in chemical reactions .

Mode of Action

The compound, being a sulfonyl chloride derivative, likely undergoes electrophilic aromatic substitution . In this process, the electrophile (the sulfonyl chloride group) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s electrophilic aromatic substitution mechanism suggests it could potentially influence pathways involving aromatic compounds .

Pharmacokinetics

Sulfonyl chloride derivatives are generally known for their reactivity, which could influence their absorption and distribution .

Result of Action

Given its potential to undergo electrophilic aromatic substitution, it may result in the formation of new aromatic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of the compound . For instance, sulfonyl chloride derivatives are known to be reactive and may interact with various substances in the environment .

Propiedades

IUPAC Name |

1-(2,3,4-trichlorophenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2O2S/c10-6-1-2-7(9(12)8(6)11)17(15,16)14-4-3-13-5-14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCASEZWFZVNPNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)N2C=CN=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

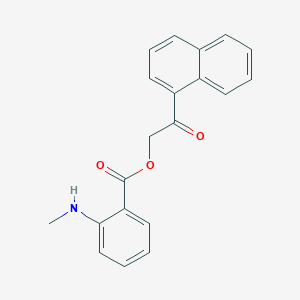

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)

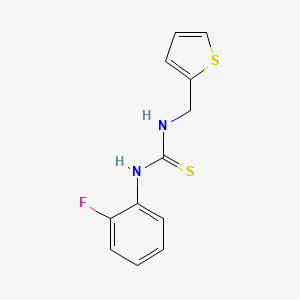

![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)

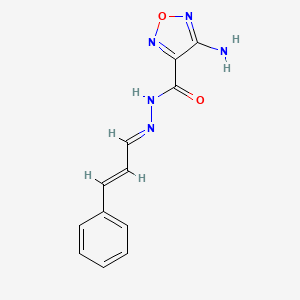

![1-ethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5728657.png)

![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)

![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)

![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)